3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the trimethoxyphenyl group through the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The tetrahydrocarbazole moiety can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The final coupling of these two moieties to form the benzamide can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may bind to and inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization and function of various oncogenic proteins .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzoic acid: Used in the synthesis of other bioactive compounds.
Uniqueness
3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to its combination of a trimethoxyphenyl group and a tetrahydrocarbazole moiety, which imparts distinct bioactive properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-27-14-8-9-17-16(12-14)15-6-5-7-18(21(15)24-17)25-23(26)13-10-19(28-2)22(30-4)20(11-13)29-3/h8-12,18,24H,5-7H2,1-4H3,(H,25,26) |
InChI Key |
JQFODSYPYCBRRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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